molecular formula C10H12OS B1321025 2-[(2-Methylphenyl)sulfanylmethyl]oxirane CAS No. 29034-77-3

2-[(2-Methylphenyl)sulfanylmethyl]oxirane

Cat. No.: B1321025
CAS No.: 29034-77-3
M. Wt: 180.27 g/mol
InChI Key: IYBPVVJLAMZRLN-UHFFFAOYSA-N
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Description

2-[(2-Methylphenyl)sulfanylmethyl]oxirane is an organic compound with the molecular formula C10H12OS It is characterized by the presence of an oxirane ring (epoxide) attached to a sulfanylmethyl group, which is further connected to a 2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylphenyl)sulfanylmethyl]oxirane typically involves the following steps:

    Formation of the sulfanylmethyl intermediate: This can be achieved by reacting 2-methylthiophenol with formaldehyde under basic conditions to form 2-(2-methylphenylthio)methanol.

    Epoxidation: The intermediate is then subjected to epoxidation using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) to form the oxirane ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylphenyl)sulfanylmethyl]oxirane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxirane ring to a diol.

    Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the oxirane ring under mild conditions.

Major Products Formed

    Sulfoxides and sulfones: Formed through oxidation.

    Diols: Formed through reduction of the oxirane ring.

    Substituted derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

2-[(2-Methylphenyl)sulfanylmethyl]oxirane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Methylphenyl)sulfanylmethyl]oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The sulfanylmethyl group may also contribute to its reactivity and interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-[(2-Methylphenyl)thio]ethanol: Similar structure but lacks the oxirane ring.

    2-[(2-Methylphenyl)sulfinylmethyl]oxirane: Contains a sulfoxide group instead of a sulfanyl group.

    2-[(2-Methylphenyl)sulfonylmethyl]oxirane: Contains a sulfone group instead of a sulfanyl group.

Properties

IUPAC Name

2-[(2-methylphenyl)sulfanylmethyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12OS/c1-8-4-2-3-5-10(8)12-7-9-6-11-9/h2-5,9H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBPVVJLAMZRLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1SCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30609303
Record name 2-{[(2-Methylphenyl)sulfanyl]methyl}oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29034-77-3
Record name 2-{[(2-Methylphenyl)sulfanyl]methyl}oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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